Methyl 2-fluoro-3,4-dimethylbenzoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11FO2 |
|---|---|
Molecular Weight |
182.19 g/mol |
IUPAC Name |
methyl 2-fluoro-3,4-dimethylbenzoate |
InChI |
InChI=1S/C10H11FO2/c1-6-4-5-8(10(12)13-3)9(11)7(6)2/h4-5H,1-3H3 |
InChI Key |
QCZRFKRPEKHULX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)OC)F)C |
Origin of Product |
United States |
Foundational & Exploratory
Chemical structure of methyl 2-fluoro-3,4-dimethylbenzoate
Executive Summary
Methyl 2-fluoro-3,4-dimethylbenzoate (CAS: 1806292-14-7) is a specialized fluorinated aromatic building block used primarily in the synthesis of complex pharmaceutical agents. Its structural uniqueness lies in the ortho-fluorine substitution combined with a vicinal dimethyl pattern. This specific arrangement serves two critical functions in medicinal chemistry: it modulates metabolic stability by blocking the labile ortho position, and it induces a specific torsional twist in the benzoate ester, influencing the binding conformation of downstream derivatives.
This guide analyzes the molecule's physicochemical properties, details authoritative synthetic routes, and explores its application in the development of Muscarinic M1 receptor positive allosteric modulators (PAMs) and boron-containing therapeutics.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The molecule is a lipophilic ester characterized by a crowded aromatic ring. The 2-fluoro substituent creates a "metabolic shield" while the 3,4-dimethyl group adds significant hydrophobic bulk, often used to fill lipophilic pockets in protein targets.
| Property | Value | Note |
| IUPAC Name | Methyl 2-fluoro-3,4-dimethylbenzoate | |
| CAS Number | 1806292-14-7 | Ester form |
| Related CAS | 1427391-29-4 | Parent Acid (2-Fluoro-3,4-dimethylbenzoic acid) |
| Molecular Formula | C₁₀H₁₁FO₂ | |
| Molecular Weight | 182.19 g/mol | |
| Predicted LogP | ~2.8 - 3.1 | Highly lipophilic due to methyl/fluoro groups |
| H-Bond Donors/Acceptors | 0 / 2 | |
| Physical State | Solid (low melting) or Oil | Depending on purity/polymorph |
Structural Analysis: The "Ortho-Fluoro" Effect
The strategic placement of the fluorine atom at the C2 position is not merely for halogen bonding; it fundamentally alters the molecule's reactivity and conformation.
Electronic and Steric Modulation
-
Conformational Locking: The radius of the fluorine atom (1.47 Å) at the ortho position creates steric repulsion with the carbonyl oxygen of the ester. This forces the ester group out of coplanarity with the benzene ring, often locking the molecule into a specific conformation that can enhance selectivity in protein binding.
-
Metabolic Blocking: In many drug scaffolds, the ortho and para positions are susceptible to oxidative metabolism (CYP450). The C2-Fluorine blocks one ortho site, while the C3,C4-dimethyl groups block the meta and para positions, rendering the ring highly resistant to metabolic degradation.
Visualization of Structural Logic
The following diagram illustrates the electronic and steric zones of the molecule.
Figure 1: Structural dissection of Methyl 2-fluoro-3,4-dimethylbenzoate showing the interplay between the ortho-fluorine and the ester functionality.
Synthetic Pathways
Synthesis of this molecule typically proceeds via the parent acid, 2-fluoro-3,4-dimethylbenzoic acid . The challenge lies in establishing the 1,2,3,4-substitution pattern.
Primary Route: Esterification of the Benzoic Acid
This is the standard laboratory scale-up method. The parent acid is commercially available or synthesized via oxidation of 2-fluoro-3,4-dimethylbenzaldehyde.
Protocol:
-
Reagents: 2-Fluoro-3,4-dimethylbenzoic acid (1.0 eq), Methanol (solvent/reactant), Thionyl Chloride (
, 1.5 eq) or Sulfuric Acid (cat.). -
Procedure:
-
Dissolve the acid in anhydrous methanol under
atmosphere. -
Cool to 0°C. Dropwise add
(exothermic). -
Reflux for 4–6 hours. Monitor by TLC (Acid disappears, less polar spot appears).
-
Workup: Evaporate solvent. Redissolve in EtOAc, wash with sat.
(to remove unreacted acid) and brine. -
Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).
-
De Novo Synthesis (From Aniline Precursor)
If the acid is unavailable, the "Balz-Schiemann" or "Sandmeyer-type" approach from 2-fluoro-3,4-dimethylaniline is the most authoritative route for introducing the ester functionality.
Workflow:
-
Precursor: 2-Fluoro-3,4-dimethylaniline.
-
Sandmeyer Reaction:
-
Diazotization (
) followed by reaction with to form the nitrile. -
Note: Direct carbonylation with
is also possible but requires high pressure.
-
-
Hydrolysis/Esterification:
-
Acid hydrolysis of the nitrile to the acid, followed by methylation.
-
Synthesis Flowchart
Figure 2: Synthetic logic flow from aniline precursor to the target methyl ester.
Applications in Drug Discovery
This molecule is not merely a solvent or reagent; it is a scaffold core .
Muscarinic M1 Receptor Positive Allosteric Modulators (PAMs)
Patent literature (EP 3428150 A1) highlights the use of the 2-fluoro-3,4-dimethylbenzoate motif in constructing M1 PAMs. These compounds are therapeutic candidates for Alzheimer's disease and Schizophrenia .[1]
-
Mechanism: The benzoate moiety serves as the anchor, while the ester is often hydrolyzed or converted to an amide to link with heterocyclic domains (e.g., pyrazoles).
-
Role of Fluorine: The 2-fluoro group likely restricts the rotation of the amide bond in the final drug, maintaining the active pharmacophore conformation.
Boron-Containing Therapeutics
In patent US 8853186 B2, analogs of this structure are used to synthesize boron-containing small molecules (benzoxaboroles).
-
Utility: These compounds are often explored as anti-inflammatory or antimicrobial agents. The methyl groups on the ring prevent unwanted oxidation of the boron-adjacent carbons.
Safety & Handling Protocol
While specific toxicology data for this exact ester is limited, it should be handled according to protocols for fluorinated benzoates .
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Esters can hydrolyze if exposed to moisture over long periods.
-
Disposal: Incineration with a scrubber for HF (Hydrogen Fluoride) generation.
References
-
European Patent Office. (2019). Aromatic Ring Compound and Use Thereof (EP 3428150 A1).
- Context: Describes the use of 2-fluoro-3,4-dimethylbenzoic acid deriv
-
United States Patent and Trademark Office. (2014). Boron containing small molecules (US 8853186 B2).[2]
- Context: Utilizes the scaffold for boron-based drug discovery.
-
PubChem. 2-Fluoro-3,4-dimethylbenzoic acid (Precursor Data).
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US8853186B2 - Boron containing small molecules - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. US7304028B2 - Use of methyl benzoic acid ester in perfume compositions - Google Patents [patents.google.com]
- 5. Methyl 4-Fluoro-3-hydroxybenzoate | 214822-96-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Methodological & Application
Synthesis of Methyl 2-fluoro-3,4-dimethylbenzoate: An Application Note and Protocol for Drug Development Professionals
Introduction: The Significance of Fluorinated Scaffolds in Medicinal Chemistry
Methyl 2-fluoro-3,4-dimethylbenzoate serves as a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. The strategic incorporation of fluorine atoms into bioactive molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity, thereby improving pharmacokinetic and pharmacodynamic profiles. This application note provides a comprehensive guide to the synthesis of methyl 2-fluoro-3,4-dimethylbenzoate from its carboxylic acid precursor, 2-fluoro-3,4-dimethylbenzoic acid, via the robust and scalable Fischer-Speier esterification. The protocols detailed herein are designed for researchers, medicinal chemists, and process development scientists engaged in the discovery and development of novel therapeutics.
Chemical Principles: Understanding the Fischer-Speier Esterification
The conversion of a carboxylic acid to an ester in the presence of an alcohol and a strong acid catalyst is known as the Fischer-Speier esterification.[1][2] This reaction is a cornerstone of organic synthesis due to its operational simplicity and the use of readily available, inexpensive reagents.
The mechanism of this acid-catalyzed nucleophilic acyl substitution proceeds through several reversible steps:
-
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (typically sulfuric acid). This protonation enhances the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
To drive the equilibrium towards the formation of the ester, it is common practice to use a large excess of the alcohol (methanol in this case) and/or to remove the water formed during the reaction.[1] Concentrated sulfuric acid serves a dual purpose: it acts as the catalyst and also as a dehydrating agent, sequestering the water produced.
Experimental Protocol: Synthesis of Methyl 2-fluoro-3,4-dimethylbenzoate
This protocol provides a detailed procedure for the synthesis of methyl 2-fluoro-3,4-dimethylbenzoate.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| 2-fluoro-3,4-dimethylbenzoic acid | ≥98% | Commercially Available | N/A | Starting material. |
| Methanol (anhydrous) | ACS Grade | Commercially Available | 67-56-1 | Used in excess as reactant and solvent. |
| Sulfuric Acid (concentrated) | ACS Grade | Commercially Available | 7664-93-9 | Catalyst and dehydrating agent. |
| Sodium Bicarbonate (saturated solution) | ACS Grade | N/A | 144-55-8 | For neutralization. |
| Dichloromethane (DCM) | ACS Grade | Commercially Available | 75-09-2 | Extraction solvent. |
| Anhydrous Sodium Sulfate | ACS Grade | Commercially Available | 7757-82-6 | Drying agent. |
| Round-bottom flask | ||||
| Reflux condenser | ||||
| Magnetic stirrer and stir bar | ||||
| Heating mantle | ||||
| Separatory funnel | ||||
| Rotary evaporator |
Safety Precautions
-
2-fluoro-3,4-dimethylbenzoic acid: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Methyl 2-fluoro-3,4-dimethylbenzoate: May cause skin, eye, and respiratory irritation.[3] Handle in a well-ventilated fume hood and wear appropriate PPE.
-
Concentrated Sulfuric Acid: Highly corrosive and causes severe burns. Handle with extreme care in a fume hood, wearing appropriate PPE, including acid-resistant gloves and a face shield.
-
Methanol: Flammable and toxic. Avoid inhalation and contact with skin.
-
Dichloromethane: A suspected carcinogen. Handle in a fume hood with appropriate PPE.
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-3,4-dimethylbenzoic acid (10.0 g, 59.5 mmol).
-
Addition of Reagents: In a fume hood, add anhydrous methanol (100 mL, 2.47 mol) to the flask. Stir the mixture until the acid is fully dissolved.
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (2.0 mL, 37.5 mmol) to the stirring solution. An exotherm may be observed.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65-70 °C) using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up - Quenching and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold water.
-
Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel. Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with a saturated solution of sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid. A gentle evolution of CO2 gas will be observed. Then, wash with brine (1 x 50 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude methyl 2-fluoro-3,4-dimethylbenzoate.
Purification
The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure methyl 2-fluoro-3,4-dimethylbenzoate as a colorless to pale yellow oil.
Data Presentation
| Parameter | Value |
| Starting Material | 2-fluoro-3,4-dimethylbenzoic acid |
| Product | Methyl 2-fluoro-3,4-dimethylbenzoate |
| Molecular Formula | C10H11FO2 |
| Molecular Weight | 182.19 g/mol |
| Typical Yield | 85-95% |
| Appearance | Colorless to pale yellow oil |
Experimental Workflow
Caption: Workflow for the synthesis of methyl 2-fluoro-3,4-dimethylbenzoate.
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Incomplete reaction | Insufficient reaction time or temperature. Inactivated catalyst. | Increase reflux time and monitor by TLC/HPLC. Ensure anhydrous conditions and use fresh sulfuric acid. |
| Low yield | Incomplete reaction. Product loss during work-up. | Ensure complete reaction before work-up. Be careful during extractions and transfers. |
| Product is an oil but contains starting material | Incomplete reaction. | Purify by column chromatography to separate the ester from the more polar carboxylic acid. |
| Emulsion formation during extraction | Add a small amount of brine to the separatory funnel to help break the emulsion. |
Conclusion
The Fischer-Speier esterification is a reliable and efficient method for the synthesis of methyl 2-fluoro-3,4-dimethylbenzoate from its carboxylic acid precursor. The protocol described in this application note provides a clear and detailed procedure that can be readily implemented in a standard organic synthesis laboratory. By understanding the underlying chemical principles and adhering to the outlined safety precautions, researchers can confidently produce this valuable building block for applications in drug discovery and development.
References
-
Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
Sources
Application Note: Methyl Ester Formation of Fluorinated Benzoic Acids
[1]
Executive Summary
Fluorinated methyl benzoates are critical intermediates in the synthesis of bioisosteres, metabolic blockers, and lipophilic scaffolds in drug discovery. However, the esterification of fluorinated benzoic acids presents a dichotomy of challenges: steric hindrance (in 2,6-difluoro systems) and electronic activation toward side reactions (in polyfluorinated systems).
Standard esterification protocols often fail or generate impurities when applied to these substrates. This guide analyzes the mechanistic nuances of fluorinated substrates and provides three validated protocols to ensure high yield and purity.
Core Challenges
-
Steric Inhibition: Ortho-fluorine atoms (e.g., 2,6-difluorobenzoic acid) shield the carbonyl carbon, significantly slowing Fischer esterification rates.
-
Nucleophilic Aromatic Substitution (
): In electron-deficient polyfluorinated rings (e.g., pentafluorobenzoic acid), basic conditions with strong nucleophiles (alkoxides) can displace fluorine atoms, leading to methoxy-substituted impurities rather than the desired ester.
Reagent Selection Matrix
The choice of reagent must balance reactivity against the risk of defluorination.
| Method | Reagents | Mechanism | Suitability | Key Risks |
| Acid-Catalyzed (Fischer) | MeOH, H₂SO₄ (or HCl) | Carbonyl Activation | Best for Polyfluorinated Acids. Acidic conditions suppress | Slow for 2,6-difluoro substrates. Requires reflux.[1] |
| Alkylation | MeI, K₂CO₃, DMF | Carboxylate Nucleophile | Good for Mono/Di-fluoro. Fast and clean for simple substrates. | High Risk for Polyfluoro. Basic conditions promote |
| Diazo-Methylation | TMS-Diazomethane, MeOH | Proton Transfer / Methylation | Best for Small Scale / Sensitive. Mild, neutral conditions. | Toxicity.[2] Cost. Silicon byproducts. |
| Acyl Chloride | (COCl)₂, DMF(cat), then MeOH | Acyl Halide Intermediate | Best for Sterically Hindered. Overcomes ortho-sterics via highly reactive intermediate. | Moisture sensitivity. Acid generation.[3] |
Decision Logic & Mechanism
Reagent Decision Tree
Use the following logic to select the optimal protocol for your specific fluorinated substrate.
Figure 1: Decision tree for selecting esterification reagents based on substrate electronics and sterics.
The Trap (Scientific Rationale)
In standard alkylation (MeI/Base), the base generates a carboxylate. However, if the ring is highly fluorinated (e.g., pentafluorobenzoic acid), the ring carbons are highly electrophilic. If an alkoxide (MeO⁻) is generated or present, it can attack the ring para to the carbonyl, displacing a fluorine atom.
-
Solution: Use Acid-Catalyzed Esterification (Protocol A) . Under acidic conditions, the nucleophile is neutral methanol (weak), and the ring fluorine atoms are less prone to displacement compared to basic conditions.
Experimental Protocols
Protocol A: Modified Fischer Esterification (For Polyfluorinated Acids)
Recommended for: Pentafluorobenzoic acid, 2,3,4,5-tetrafluorobenzoic acid.
Rationale: Uses sulfuric acid to activate the carbonyl. The absence of strong bases prevents fluorine displacement.
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂ or Drierite).
-
Dissolution: Dissolve the fluorinated benzoic acid (1.0 equiv) in anhydrous Methanol (0.5 M concentration).
-
Note: Methanol acts as both reactant and solvent.
-
-
Catalyst Addition: Carefully add concentrated H₂SO₄ (0.1 to 0.2 equiv) dropwise.
-
Caution: Exothermic.
-
-
Reflux: Heat the mixture to reflux (65 °C) for 4–12 hours.
-
Monitoring: Monitor by TLC (visualize with UV, fluorinated esters often quench fluorescence strongly).
-
-
Workup:
-
Cool to room temperature.[4]
-
Concentrate in vacuo to remove excess methanol (do not distill to dryness if product is volatile).
-
Dissolve residue in Ethyl Acetate (EtOAc).
-
Wash with sat.[1] NaHCO₃ (2x) to remove unreacted acid and H₂SO₄. Caution: CO₂ evolution. [5]
-
Wash with Brine (1x).
-
Dry over MgSO₄, filter, and concentrate.[1]
-
-
Purification: Usually yields pure product. If necessary, purify via silica gel flash chromatography (Hexanes/EtOAc).
Protocol B: Acyl Chloride Method (For Sterically Hindered Acids)
Recommended for: 2,6-difluorobenzoic acid, 2-chloro-6-fluorobenzoic acid.
Rationale: 2,6-disubstitution prevents methanol from attacking the carbonyl in Fischer conditions. Converting to the highly reactive acid chloride overcomes this barrier.
-
Activation: In a dry flask under Nitrogen/Argon, dissolve the hindered acid (1.0 equiv) in anhydrous Dichloromethane (DCM) or Toluene.
-
Reagent: Add Oxalyl Chloride (1.2 equiv) dropwise at 0 °C.
-
Catalysis: Add catalytic DMF (1–2 drops).
-
Observation: Vigorous bubbling (CO/CO₂/HCl) indicates acid chloride formation.
-
-
Reaction: Stir at room temperature for 1–2 hours until gas evolution ceases.
-
Esterification:
-
Cool the mixture to 0 °C.
-
Add anhydrous Methanol (2.0–5.0 equiv) slowly. Optionally add a base scavenger like Pyridine (1.5 equiv) if the substrate is acid-sensitive, though usually not necessary for simple fluoro-benzoates.
-
-
Workup:
Protocol C: TMS-Diazomethane Methylation (Mild/Analytical)
Recommended for: Small scale (<100 mg), acid-sensitive substrates, or high-throughput parallel synthesis.
Rationale: TMS-Diazomethane is a safer alternative to Diazomethane.[2][7][8][9] It reacts instantaneously with carboxylic acids.[8][9]
-
Solvent: Dissolve acid (1.0 equiv) in Toluene:Methanol (3:2 ratio).
-
Note: Methanol is required for the proton transfer mechanism.
-
-
Addition: Add TMS-Diazomethane (2.0 M in hexanes) dropwise at 0 °C or RT until a persistent yellow color remains and gas evolution (N₂) ceases.
-
Completion: Stir for 20 minutes.
-
Quench: Add a few drops of Acetic Acid or solid silica gel to quench excess reagent (yellow color disappears).
-
Workup: Concentrate directly. The byproducts are volatile or inert.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield (2,6-difluoro) | Steric hindrance blocks MeOH attack. | Switch to Protocol B (Acyl Chloride). |
| Impurity: Methoxy-arene | Switch to Protocol A . Avoid bases (K₂CO₃, NaH). | |
| Incomplete Reaction | Water accumulation in Fischer method. | Add molecular sieves (3Å) to the reflux or use a Dean-Stark trap (if using Benzene/MeOH mix). |
| Volatile Product Loss | Fluorinated esters can be volatile. | Avoid high-vacuum drying. Use careful rotary evaporation at >100 mbar. |
Visualizing the Risk
The following diagram illustrates the competing pathways when using basic conditions for polyfluorinated acids.
Figure 2: Mechanistic divergence in basic conditions. Path B represents the undesired nucleophilic aromatic substitution common in polyfluorinated aromatics.
References
-
BenchChem. Optimizing Reaction Conditions for 2-Fluorobenzoic Acid Esterification. Retrieved from BenchChem Technical Support. Link
-
Presser, A., & Hüfner, A. (2004).[9] Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products.[9] Monatshefte für Chemie, 135, 1015–1022.[9] Link[9]
-
Organic Chemistry Portal. Fischer Esterification: Mechanisms and Procedures.Link
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): The Effect of Fluorine.Link
-
TCI Chemicals. Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane.Link
Sources
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. Trimethylsilyldiazomethane - Wikipedia [en.wikipedia.org]
- 3. Fischer Esterification [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane | TCI AMERICA [tcichemicals.com]
- 8. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]
- 9. researchgate.net [researchgate.net]
Application Note: Optimized Reaction Conditions for Nucleophilic Substitution on Fluorobenzoates
Abstract & Strategic Importance
Fluorobenzoates serve as pivotal electrophilic scaffolds in the synthesis of pharmaceutical intermediates. The presence of the ester moiety activates the aromatic ring toward Nucleophilic Aromatic Substitution (
This guide provides a comprehensive technical analysis of reaction conditions, moving beyond "textbook" recipes to industrial best practices. It covers solvent effects, base selection to prevent ester hydrolysis, and green chemistry alternatives, ensuring high yield and purity in drug discovery workflows.
Mechanistic Insight: The "Fluorine Effect"
To optimize conditions, one must understand the causality. Unlike
-
Rate-Determining Step (RDS): The nucleophilic attack on the aromatic ring to form the Meisenheimer Complex (anionic intermediate).
-
The Role of Fluorine: Although the C-F bond is stronger than C-Cl or C-Br, fluorine is the preferred leaving group for
.[1] Its high electronegativity inductively withdraws electron density from the ipso-carbon, significantly lowering the activation energy for the nucleophilic attack (the RDS). -
The Role of the Ester: The carboxylate group (ortho or para) stabilizes the negative charge of the Meisenheimer complex via resonance, making the reaction feasible under mild conditions compared to unactivated fluoroarenes.
Visualization: Mechanism & Transition State
Figure 1: The
Critical Reaction Parameters
Solvent Selection: The Dipolar Aprotic Advantage
The choice of solvent is the single most influential variable.
-
Standard (DMSO, DMF, NMP): These polar aprotic solvents solvate the metal cation (e.g.,
) of the base but leave the nucleophilic anion "naked" and highly reactive. -
Green Alternatives (PEG-400, Aqueous Micelles): Recent data suggests PEG-400 or surfactant-water systems (e.g., TPGS-750-M) can rival dipolar aprotic solvents by creating lipophilic pockets for the reaction, avoiding the toxicity of DMF.
Base Selection & The Hydrolysis Pitfall
A common failure mode in fluorobenzoate substitution is saponification (hydrolysis of the ester to a carboxylic acid).
-
Avoid: Hydroxide bases (NaOH, KOH) or aqueous conditions without surfactants.
-
Preferred: Carbonate bases (
, ) or non-nucleophilic organic bases (DIPEA, DBU). -
Transesterification Risk: If using alkoxide bases (e.g., NaOMe), the solvent must match the ester alkyl group (e.g., use MeOH for methyl esters) to prevent scrambling.
Comparative Data: Solvent/Base Efficiency
| Parameter | Standard Protocol | Green Protocol | Risk Factor |
| Solvent | DMSO or DMF | PEG-400 or Ethanol | DMSO is difficult to remove; Ethanol risks transesterification. |
| Base | Hydroxide generation (wet base) leads to acid byproduct. | ||
| Temp | 80°C - 120°C | 60°C - 100°C | High temp promotes polymerization or decarboxylation. |
| Time | 1 - 4 Hours | 2 - 12 Hours | Extended heating increases impurity profile. |
Experimental Protocols
Protocol A: High-Throughput Standard (DMSO/ )
Best for: Initial screening, difficult substrates, and library synthesis.
Reagents:
-
Methyl 4-fluorobenzoate (1.0 equiv)
-
Amine/Thiol Nucleophile (1.2 equiv)
-
Potassium Carbonate (
), anhydrous, micronized (2.0 equiv) -
DMSO (anhydrous)
Procedure:
-
Preparation: Charge a reaction vial with methyl 4-fluorobenzoate (1.0 mmol) and
(2.0 mmol). -
Solvation: Add anhydrous DMSO (3.0 mL). Note: Concentration is key. 0.3M - 0.5M is ideal.
-
Nucleophile Addition: Add the nucleophile (1.2 mmol). If the nucleophile is a salt (e.g., amine hydrochloride), increase base to 3.0 equiv.
-
Reaction: Seal and heat to 90°C for 2 hours.
-
Validation: Check LCMS. Look for Product [M+H]+ and absence of Starting Material.
-
QC Check: If a peak corresponds to Acid [M-14+H]+, water was present.
-
-
Workup: Dilute with Ethyl Acetate (20 mL), wash with water (3 x 10 mL) to remove DMSO. Dry organic layer over
, filter, and concentrate.
Protocol B: Sustainable/Green (PEG-400)
Best for: Scale-up, avoiding toxic waste, and "green" compliance.
Reagents:
-
Fluorobenzoate Substrate (1.0 equiv)
-
Nucleophile (1.1 equiv)
-
PEG-400 (Polyethylene glycol)[2]
Procedure:
-
Mixing: In a round-bottom flask, combine the fluorobenzoate and nucleophile in PEG-400 (2 mL per mmol substrate).
-
Catalyst: No external base is required for highly reactive amines. For weaker nucleophiles, add 1.0 equiv of DIPEA.
-
Reaction: Heat to 100°C for 4-6 hours.
-
Workup (The "Green" Advantage):
-
Cool the mixture to room temperature.
-
Add water (10 mL) to the PEG mixture.
-
The product often precipitates out (if solid). Filter and wash with water.
-
Alternatively: Extract with minimal Ethyl Acetate/Heptane. PEG-400 remains in the aqueous phase.
-
Decision Logic & Troubleshooting
Use the following workflow to select the correct protocol and troubleshoot common issues.
Figure 2: Decision tree for protocol selection and troubleshooting common side reactions.
References
-
Mechanism & Kinetics
- Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions." Chemical Reviews. (Classic review establishing the mechanism and leaving group order F > Cl).
-
Green Chemistry (PEG-400)
- Chandrasekhar, S., et al. (2002). "PEG-400 as an efficient medium for the nucleophilic aromatic substitution of aryl halides." Tetrahedron Letters.
-
Solvent Effects & Solvation
- Newington, I., Perez-Arlandis, J. M., & Welton, T. (2007). "Ionic liquids as solvents for nucleophilic aromatic substitutions." Organic Letters. (Discusses the "naked anion" effect relevant to DMSO/DMF).
-
Mechanochemistry (Solid State)
-
General Protocol Validation
- Organic Syntheses, Coll. Vol. 10, p. 423 (2004).
Sources
Grignard reaction protocols using fluorinated methyl benzoates
Application Note: Grignard Reaction Protocols Using Fluorinated Methyl Benzoates
Executive Summary & Strategic Analysis
Fluorinated phenyl carbinols are high-value pharmacophores in drug discovery, serving as key structural motifs in antihistamines, anticancer agents, and metabolic blockers. While the Grignard reaction is the textbook method for their synthesis from esters, fluorinated methyl benzoates present a unique set of electronic and steric challenges that demand a deviation from standard protocols.
The "Fluorine Effect" in Grignard Chemistry:
-
Carbonyl Activation (Inductive Effect): The high electronegativity of fluorine pulls electron density from the aromatic ring, making the carbonyl carbon more electrophilic than in non-fluorinated analogs. This generally accelerates the initial nucleophilic attack.
-
The SNAr Trap (Competitor Pathway): The same electron-withdrawing nature that activates the carbonyl also activates the aromatic ring toward Nucleophilic Aromatic Substitution (SNAr). If the fluorine is in the ortho or para position relative to the ester (an Electron Withdrawing Group), the Grignard reagent can attack the ring carbon, displacing the fluoride ion. This results in a defluorinated, alkylated byproduct (e.g., biaryl formation) rather than the desired alcohol.
-
Ortho-Chelation: An ortho-fluorine atom can coordinate with the magnesium of the Grignard reagent, potentially directing attack but also stabilizing transition states that lead to side reactions.
Strategic Directive: To maximize yield and purity, the protocol must kinetically favor 1,2-addition (carbonyl attack) over SNAr (ring attack). This is achieved through strict temperature control (cryogenic initiation) and solvent selection (non-polar preference).
Mechanistic Workflow & Causality
The following diagram illustrates the competing pathways and the critical control points required to steer the reaction toward the desired tertiary alcohol.
Figure 1: Mechanistic divergence in the reaction of Grignard reagents with fluorinated esters. Path A (green) is the desired carbonyl addition. Path B (red) is the parasitic SNAr pathway enabled by the electron-withdrawing ester and fluorine groups.
Detailed Experimental Protocol
Objective: Synthesis of Bis(phenyl)(2-fluorophenyl)methanol (Target) from Methyl 2-fluorobenzoate. Scale: 10 mmol (adaptable).
Reagents & Equipment
-
Substrate: Methyl 2-fluorobenzoate (1.54 g, 10 mmol).
-
Reagent: Phenylmagnesium Bromide (PhMgBr), 3.0 M in Et₂O (7.3 mL, 22 mmol, 2.2 equiv). Note: Excess is required to drive the ketone intermediate to the alcohol.
-
Solvent: Anhydrous Diethyl Ether (Et₂O) or THF. Recommendation: Use Et₂O for ortho-fluorinated substrates to minimize solvent-assisted SNAr.
-
Quench: Saturated aqueous Ammonium Chloride (NH₄Cl).
Step-by-Step Methodology
1. System Preparation (The "Dry" Standard)
-
Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and rubber septum.
-
Flush the system with Argon or Nitrogen for 15 minutes while cooling to room temperature.
-
Why: Moisture kills Grignard reagents immediately (R-MgX + H₂O → R-H + Mg(OH)X), altering stoichiometry and reducing yield.
2. Substrate Solubilization
-
Dissolve Methyl 2-fluorobenzoate (10 mmol) in 20 mL of anhydrous Et₂O.
-
Inject this solution into the RBF.
-
Critical Control Point: Cool the solution to -20°C (ice/salt bath) or -78°C (dry ice/acetone) if the substrate is highly fluorinated (e.g., pentafluorobenzoate).
-
Insight: Low temperature suppresses the activation energy required for the SNAr aromatic substitution, effectively "locking out" the side reaction while allowing the lower-barrier carbonyl addition to proceed.
3. Controlled Addition (The "Slow Stream")
-
Load the PhMgBr solution (22 mmol) into a dry syringe.
-
Add the Grignard reagent dropwise over 30 minutes.
-
Observation: The solution may turn cloudy or develop a yellow/brown tint. This is normal.
-
Caution: Exotherms are dangerous here. If the solvent boils vigorously, stop addition and cool further.
4. Reaction Progression
-
Once addition is complete, allow the reaction to stir at -20°C for 1 hour.
-
Remove the cooling bath and allow the mixture to warm to room temperature (25°C) over 1 hour.
-
Optional: If TLC indicates unreacted ketone intermediate, gently reflux (35°C) for 30 minutes. Note: Do not reflux if using polyfluorinated substrates.
5. Quench & Isolation
-
Cool the mixture back to 0°C.
-
Quench: Slowly add 15 mL of saturated NH₄Cl. Warning: Vigorous gas evolution.
-
Extraction: Transfer to a separatory funnel. Extract with Et₂O (3 x 20 mL).
-
Wash: Wash combined organics with water (1 x 20 mL) and Brine (1 x 20 mL).
-
Drying: Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
6. Purification
-
Recrystallization (Hexanes/EtOAc) is preferred for solid tertiary alcohols.
-
Column chromatography may be required if biphenyl byproducts (from Grignard homocoupling) are present.
Representative Data & Yield Optimization
The position of the fluorine atom significantly impacts the isolated yield due to the competing steric and electronic effects described above.
Table 1: Comparative Yields of Tertiary Alcohols from Fluorinated Methyl Benzoates (Reaction Conditions: PhMgBr (2.2 eq), Et₂O, -20°C to RT)
| Substrate | Fluorine Position | Electronic Effect | Steric/Chelation Risk | Typical Yield | Major Side Product |
| Methyl Benzoate | None | Standard | Low | 85-95% | Biphenyl (trace) |
| Methyl 4-fluorobenzoate | Para | Strong Activation (Inductive) | Low | 80-90% | Defluorinated product (SNAr) |
| Methyl 3-fluorobenzoate | Meta | Moderate Activation | Low | 85-92% | None significant |
| Methyl 2-fluorobenzoate | Ortho | Strong Activation | High (Chelation) | 65-75% | SNAr / Complexation |
| Methyl Pentafluorobenzoate | All (Perfluoro) | Extreme Activation | Very High | <40%* | SNAr (Dominant) |
*Note: For pentafluorobenzoates, standard Grignard protocols fail. Specialized protocols using non-coordinating solvents (Toluene) and ultra-low temperatures (-78°C) are required to exceed 50% yield.
Troubleshooting & Critical Parameters
Issue 1: Low Yield / Recovery of Ketone
-
Cause: The second equivalent of Grignard failed to add to the intermediate ketone. This often happens with ortho-fluorinated esters where the magnesium alkoxide formed after the first addition creates a steric block (chelate) that prevents the second attack.
-
Solution: Increase Grignard equivalents to 3.0 and extend the reflux time after the initial low-temp addition.
Issue 2: Defluorination (SNAr)
-
Cause: Temperature too high during initial mixing; Solvent too polar (THF stabilizes the separated ion pair, enhancing nucleophilicity of R-).
-
Solution: Switch from THF to Diethyl Ether or Toluene/Ether mix. Strictly maintain T < 0°C during addition.
Issue 3: "Gummy" Precipitate during Quench
-
Cause: Magnesium salts (Mg(OH)Cl) forming an emulsion.
-
Solution: Use 1M HCl instead of NH₄Cl for the quench (if the product is acid-stable) to solubilize magnesium salts completely.
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis of fluorinated tertiary alcohols.
References
-
Kopple, K. et al. "Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis." Chemical Communications, 2025. 1[2][3][4][5][6][7][8][9][10][11][12]
-
University of Delaware. "Experiment 7: The Grignard Reaction (Experiment)." Chemistry LibreTexts, 2024. 13
-
BenchChem. "A Comparative Guide to Grignard Reaction Yields with Different Alkyl Halides." BenchChem Technical Guides, 2025. 6
-
Cohen, T. et al. "Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents." ResearchGate, 2025. 14[2][3][4][5][6][7][8][9][10][11][12][15]
-
Tanaka, K. et al. "Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions." Green Chemistry, 2025.[8] 12
Sources
- 1. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F [pubs.rsc.org]
- 2. Reactions of Pentafluorohalobenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brainly.com [brainly.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. scispace.com [scispace.com]
- 12. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-fluoro-3,4-dimethylbenzoate
Welcome to the technical support center for the synthesis of methyl 2-fluoro-3,4-dimethylbenzoate. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this synthesis, troubleshoot common issues, and improve overall yield and purity. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible process.
Section 1: Overview of the Synthetic Pathway
The synthesis of methyl 2-fluoro-3,4-dimethylbenzoate is most reliably achieved through a two-step process. This pathway is selected for its use of readily available starting materials and its robust, scalable nature.
-
Step 1: Carboxylation of a Grignard Reagent. Synthesis of the precursor, 2-fluoro-3,4-dimethylbenzoic acid, via the Grignard reaction of 1-bromo-2-fluoro-3,4-dimethylbenzene followed by quenching with solid carbon dioxide (dry ice).
-
Step 2: Fischer Esterification. Conversion of the resulting carboxylic acid to its methyl ester using methanol in the presence of an acid catalyst.
Below is a high-level overview of the entire workflow.
Caption: High-level workflow for the two-step synthesis.
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My overall yield is critically low. Where is the most logical place to start troubleshooting?
A1: A low overall yield in a multi-step synthesis is a common problem. The most effective troubleshooting strategy is to analyze each step independently.
-
Validate Your Starting Materials: Ensure the purity of your 1-bromo-2-fluoro-3,4-dimethylbenzene. Impurities can interfere with Grignard reagent formation.
-
Confirm Intermediate Formation: After Step 1, isolate and confirm the structure and purity of the 2-fluoro-3,4-dimethylbenzoic acid using ¹H NMR or melting point analysis. If the yield and purity here are low, focus your efforts on optimizing the Grignard and carboxylation steps.
-
Analyze the Final Step: If the intermediate acid is clean and obtained in good yield, any subsequent yield loss must occur during the esterification or purification.
The following diagram outlines a logical troubleshooting flow.
Caption: Decision-making workflow for troubleshooting low yield.
Q2: I'm struggling to initiate the Grignard reagent formation in Step 1. The reaction won't start. What are the common causes?
A2: This is a classic Grignard reaction issue, almost always stemming from quenching agents or passive magnesium.
-
Causality (Moisture): Grignard reagents are potent bases and nucleophiles. Even trace amounts of water will protonate and destroy the reagent faster than it can form.
-
Expert Insight:
-
Rigorous Anhydrous Conditions: All glassware must be flame-dried or oven-dried (>120 °C) immediately before use and assembled under a dry nitrogen or argon atmosphere. The solvent (typically THF or diethyl ether) must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).
-
Magnesium Activation: The magnesium turnings are coated with a passivating layer of magnesium oxide (MgO). This layer prevents the magnesium from reacting with the aryl halide. You must activate it by crushing the turnings in a dry mortar and pestle, adding a small crystal of iodine (which will be consumed), or adding a few drops of 1,2-dibromoethane to the flask. Successful activation is often indicated by localized bubbling or heat.
-
Q3: The yield of my 2-fluoro-3,4-dimethylbenzoic acid is poor, even when the Grignard reagent appears to form. How can I improve the carboxylation step?
A3: Poor carboxylation yield is typically due to inefficient reaction with CO₂ or competing side reactions.
-
Causality (Inefficient Quench): The reaction between the Grignard reagent and CO₂ occurs on the surface of the solid dry ice. If the addition is not controlled, localized warming can cause the CO₂ to sublime, reducing contact time.
-
Expert Insight:
-
Use Finely Powdered Dry Ice: Do not use large chunks. Crush the dry ice into a fine powder in a dry container to maximize the surface area for the reaction.
-
Maintain Low Temperature: Perform the quench at -78 °C. Transfer the Grignard solution via cannula to a vigorously stirred slurry of the powdered dry ice in anhydrous THF. This ensures rapid and efficient mixing at a controlled temperature. A slow, controlled addition prevents the formation of unwanted side products like biphenyls from coupling reactions.
-
Q4: My Fischer esterification is not going to completion, and I see a significant amount of unreacted carboxylic acid by TLC/NMR. How can I drive this equilibrium reaction forward?
A4: Fischer esterification is a classic equilibrium-controlled reaction.[1] To achieve a high yield, you must shift the equilibrium toward the product side, as dictated by Le Châtelier's principle.
-
Causality (Equilibrium): The reaction of a carboxylic acid and an alcohol produces an ester and water. The reverse reaction, hydrolysis, is also possible under the same acidic conditions.
-
Expert Insight:
-
Use a Large Excess of Methanol: The most common and cost-effective method is to use methanol as the reaction solvent. A large molar excess of this reagent will drive the equilibrium towards the ester product.
-
Remove Water: While more complex, using a Dean-Stark apparatus with a solvent like toluene can azeotropically remove the water as it is formed, preventing the reverse reaction.
-
Increase Catalyst Concentration: Ensure you are using a sufficient amount of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Q5: My final product is impure. What are the likely contaminants and how can they be removed?
A5: The most common impurity is unreacted 2-fluoro-3,4-dimethylbenzoic acid.
-
Causality (Acidity): The starting material is an acid, while the product is a neutral ester. This difference in chemical properties is the key to separation.
-
Expert Insight:
-
Aqueous Bicarbonate Wash: During the workup, wash the crude organic layer (e.g., in ethyl acetate or dichloromethane) thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic bicarbonate solution will deprotonate the acidic carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer. The neutral ester product will remain in the organic layer.
-
Chromatography: If other neutral impurities are present, purification by column chromatography on silica gel is highly effective.[2] A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, will typically separate the less polar ester product from any more polar contaminants.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Synthesis of 2-fluoro-3,4-dimethylbenzoic acid
-
Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet. Allow to cool to room temperature under a stream of dry nitrogen.
-
Reaction Setup: Add magnesium turnings (1.5 g, 61.7 mmol) to the flask.
-
Initiation: Add a small crystal of iodine. To the flask, add 50 mL of anhydrous THF via syringe.
-
Grignard Formation: Slowly add a solution of 1-bromo-2-fluoro-3,4-dimethylbenzene (10.0 g, 49.3 mmol) in 50 mL of anhydrous THF dropwise. The reaction should initiate, evidenced by gentle refluxing. If not, gently warm the flask. Maintain a gentle reflux by controlling the addition rate. After addition is complete, stir at room temperature for 1 hour.
-
Carboxylation: In a separate flame-dried flask, prepare a slurry of finely crushed dry ice (approx. 30 g) in 100 mL of anhydrous THF. Cool this slurry to -78 °C (dry ice/acetone bath).
-
Quench: Slowly transfer the prepared Grignard solution to the dry ice slurry via a cannula under positive nitrogen pressure, ensuring the temperature remains below -70 °C.
-
Workup: Once the addition is complete, allow the mixture to slowly warm to room temperature. Quench carefully by adding 100 mL of 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be purified further by recrystallization.
Protocol 2: Synthesis of Methyl 2-fluoro-3,4-dimethylbenzoate
-
Reaction Setup: To a 250 mL round-bottom flask, add 2-fluoro-3,4-dimethylbenzoic acid (5.0 g, 27.4 mmol), 100 mL of methanol, and a magnetic stir bar.
-
Catalyst Addition: Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the stirring solution.
-
Reaction: Equip the flask with a condenser and heat the mixture to reflux (approx. 65 °C) for 4-6 hours. Monitor the reaction progress by TLC until the starting acid is consumed.
-
Workup: Cool the reaction mixture to room temperature and remove most of the methanol under reduced pressure.
-
Extraction: Dilute the residue with 100 mL of ethyl acetate and 100 mL of water. Transfer to a separatory funnel.
-
Purification: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (2 x 50 mL), and finally brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl ester.
-
Final Purification: If necessary, purify the crude product by flash column chromatography on silica gel.
Section 4: Data Summary & Comparison
Optimizing the Fischer esterification step can significantly impact overall efficiency. The following table compares common catalytic conditions.
| Parameter | Condition A (Standard) | Condition B (Aggressive) | Condition C (Heterogeneous) | Rationale & Expected Outcome |
| Catalyst | Conc. H₂SO₄ (catalytic) | Conc. H₂SO₄ (stoichiometric) | UiO-66-NH₂ MOF[3] | Condition B may speed up the reaction but can cause charring. Condition C offers easier catalyst removal and potential reuse.[4][5] |
| Solvent | Methanol (large excess) | Methanol (large excess) | Methanol | A large excess of methanol is crucial to drive the equilibrium. |
| Temperature | Reflux (~65 °C) | Reflux (~65 °C) | 150 °C[4] | Higher temperatures can accelerate the reaction but risk side product formation with strong acid catalysts. |
| Reaction Time | 4-8 hours | 1-3 hours | ~10 hours[3] | Condition B is fastest but requires careful monitoring. Condition C is slower but may be cleaner. |
| Yield | Good to Excellent | Excellent | Excellent | All methods, when optimized, should provide high yields. The choice depends on scale, available equipment, and purification considerations. |
Section 5: Visualizing the Fischer Esterification Mechanism
Understanding the mechanism is key to troubleshooting. The reaction proceeds via nucleophilic acyl substitution.
Caption: Mechanism of acid-catalyzed Fischer esterification.
References
-
Ozerskaya, A. V. et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(vii), 108-125. [Link]
-
Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. [Link]
-
RSC Publishing. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Advances. [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. [Link]
- Google Patents. (n.d.).
-
WIPO Patentscope. (2021). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. [Link]
- Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.
-
ResearchGate. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]
-
Semantic Scholar. (n.d.). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and proces. [Link]
-
NIST. (n.d.). 2,6-Difluoro-3-methylbenzoic acid, 3,4-dimethylphenyl ester. [Link]
- Google Patents. (n.d.).
-
PubChem. (n.d.). Methyl 2-fluoro-3-nitrobenzoate. [Link]
- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
- Google Patents. (n.d.).
-
PMC. (2025). Efficient mechanochemical synthesis of new fluorinated Schiff bases: a solvent-free, alternative to conventional method with mercury adsorption properties. [Link]
-
MDPI. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. [Link]
Sources
- 1. Ester synthesis by esterification [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification Strategies for 2-Fluoro-3,4-dimethylbenzoic Acid
Case ID: PUR-2F34DM-BA Status: Open Assigned Specialist: Senior Application Scientist Subject: Removal of unreacted 2-fluoro-3,4-dimethylbenzoic acid (starting material) from reaction mixtures.
Impurity Profile & Chemical Logic
Before attempting removal, you must understand the physicochemical "handles" of the impurity versus your product.
| Property | Data / Estimate | Implication for Purification |
| Structure | 2-Fluoro-3,4-dimethylbenzoic acid | Lipophilic Acid: The methyl groups increase solubility in organic solvents compared to simple benzoic acid. |
| Acidity ( | ~3.3 – 3.5 (Est.) | Stronger than Benzoic Acid: The ortho-fluorine atom exerts a strong inductive effect (-I), stabilizing the carboxylate anion. It is significantly more acidic than unsubstituted benzoic acid ( |
| Solubility | High in EtOAc, DCM, | Partitioning Challenge: Due to the lipophilic methyl/fluoro groups, the protonated form will stubbornly remain in the organic layer. |
| Thermal Stability | Moderate | Warning: Ortho-fluorinated benzoic acids can decarboxylate under high heat/acidic conditions, forming a neutral fluorocarbon (1-fluoro-2,3-dimethylbenzene) that cannot be removed by extraction. |
Primary Workflow: Liquid-Liquid Extraction (LLE)
This is the standard "workhorse" method. Because the impurity is a relatively strong organic acid (
The Protocol
-
Dilution: Dissolve your crude reaction mixture in a non-water-miscible solvent.
-
Recommendation:Ethyl Acetate (EtOAc) or Diethyl Ether (
) . -
Avoid: Dichloromethane (DCM) if possible, as emulsions are more common with fluorinated acids in chlorinated solvents.
-
-
The Wash (The Critical Step):
-
Wash the organic layer 3
with Saturated Aqueous Sodium Bicarbonate ( ) . -
Volume: Use a 1:1 volume ratio of aqueous base to organic solvent.
-
-
Validation: Check the pH of the aqueous layer after the first wash. It must be basic (pH > 8). If it is acidic, you have consumed all the base; add more.
-
Final Polish: Wash the organic layer once with Brine (Sat.[1] NaCl) to remove trapped water/base, dry over
, and concentrate.
Troubleshooting LLE
Q: I washed with bicarb, but the acid is still showing up by TLC/LCMS.
-
Cause 1 (Lipophilicity): The 3,4-dimethyl and 2-fluoro groups make the carboxylate salt "greasy." It may form an ion pair that dissolves back into the organic layer.
-
Solution: Switch to a stronger, more polar base. Use 1M Sodium Carbonate (
, pH ~11) . The higher ionic strength and pH will force the equilibrium completely to the aqueous phase.-
Caution: Ensure your product is stable to pH 11 (avoid if product is a labile ester).
-
Q: I have a terrible emulsion that won't separate.
-
Cause: Fluorinated aromatic acids can act as surfactants at the interface.
-
Solution: Add a small amount of Methanol (MeOH) or Isopropanol to the mixture. Alternatively, filter the entire biphasic mixture through a pad of Celite to break the surface tension.
Advanced Workflow: Solid-Phase Scavenging
If your product is acid/base sensitive, or if you are working on a small scale (<100 mg) where extraction losses are unacceptable, use a polymer-supported scavenger. This avoids aqueous workup entirely.[2]
The Protocol
-
Reagent Selection: Use a Carbonate-functionalized resin (e.g., MP-Carbonate or similar quaternary ammonium carbonate).
-
Calculation: Add 3 to 4 equivalents of resin relative to the estimated amount of unreacted acid.
-
Incubation:
-
Add resin to your reaction mixture (dissolved in DCM, THF, or EtOAc).
-
Agitate (do not stir with a magnetic bar, which grinds the beads) for 1–2 hours .
-
-
Filtration: Filter off the resin. The impurity remains bound to the solid bead as the ammonium carboxylate salt.
-
Result: The filtrate contains your purified product.
Visualizing the Decision Process
Figure 1: Decision tree for selecting the optimal purification strategy based on scale and product stability.
Backup Workflow: Flash Chromatography
If extraction fails or you are purifying a neutral byproduct, chromatography is the final barrier.
The "Streaking" Phenomenon: Carboxylic acids interact strongly with the silanols (Si-OH) on silica gel, causing the spot to "streak" or "tail" from the baseline to the solvent front. This can contaminate your product.
Strategy 1: The "Stick" Method (Preferred)
If your product is relatively non-polar (
-
Mobile Phase: Use a neutral solvent system (Hexanes/EtOAc).
-
Mechanism: Without a modifier, the acid will bind tightly to the silica baseline.
-
Result: Product elutes; acid stays on the column.
Strategy 2: The "Sharp Elution" Method If your product is polar and co-elutes with the streaking acid, you must sharpen the acid peak to separate them.
-
Modifier: Add 1% Acetic Acid (AcOH) to your mobile phase.
-
Mechanism: The AcOH keeps the impurity fully protonated (suppresses ionization), breaking its interaction with the silica. It will elute as a sharp, defined peak, likely faster than the product.
Frequently Asked Questions (FAQ)
Q: Can I remove this acid by recrystallization?
A: Possibly, but it is risky. 2-Fluoro-3,4-dimethylbenzoic acid likely has a high melting point (
Q: I rotovapped my reaction at
-
Mechanism:[3][4] 2-Fluoro-benzoic acids are prone to thermal decarboxylation, losing
to form the corresponding fluorobenzene (in your case, 1-fluoro-2,3-dimethylbenzene ). -
Fix: This new impurity is neutral . Base extraction will no longer work. You must use Flash Chromatography or High-Vacuum distillation to remove it.
Q: Why is the acid partitioning into my DCM layer even at pH 10? A: This is the "Lipophilic Ion Pair" effect. In chlorinated solvents, the carboxylate anion can be solubilized by the bulky counter-ion or the solvent itself.
-
Fix: Switch the organic solvent to Diethyl Ether or MTBE . These solvents are worse at solvating ions, forcing the carboxylate into the water layer.
References
-
BenchChem. (2025).[5] Comparing pKa values of mono-, di-, and tri-fluorobenzoic acids. Retrieved from (Note: 2-fluorobenzoic acid
cited as 3.27).[5] -
Biotage. (2023). How does an acid pH modifier impact flash chromatography? Retrieved from .
-
Sigma-Aldrich/Merck. (n.d.). MP-Carbonate Resin Product Guide. Retrieved from .
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for acid-base extraction protocols).
-
DiBiase, K. (2022). Purification of Amides: Acidic and Basic Workups. Chemistry LibreTexts. Retrieved from .
Sources
Optimizing reaction time for fluorobenzoate esterification
Technical Support Center: Optimizing Reaction Time for Fluorobenzoate Esterification
Case ID: FBE-OPT-2026 Status: Active Support Tier: Level 3 (Senior Application Scientist)
Executive Summary: The Fluorine Paradox
Welcome to the Technical Support Center. You are likely here because standard Fischer esterification protocols are yielding sluggish results with your fluorobenzoic acid substrates.
The Core Issue: Fluorobenzoate esterification presents a unique kinetic paradox.
-
Electronic Activation: The high electronegativity of fluorine (-I effect) pulls electron density from the benzene ring, theoretically making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
-
Steric Blockade: If the fluorine is in the ortho (2- or 2,6-) position , the Van der Waals radius of the fluorine atom (1.47 Å) creates significant steric hindrance. This forces the carboxyl group out of planarity with the aromatic ring, inhibiting resonance stabilization but physically blocking the approach of the alcohol.
Objective: This guide provides optimized workflows to overcome the steric barrier and leverage the electronic activation for rapid reaction times.
Diagnostic: Method Selection Matrix
Before proceeding, determine your optimal pathway based on your specific substrate's substitution pattern.
Figure 1: Decision tree for selecting the optimal esterification protocol based on steric hindrance and scale.
Optimized Protocols
Protocol A: The "Bunker Buster" (Yamaguchi Esterification)
Best for: 2,6-difluorobenzoic acids or highly hindered alcohols.
Why it works: This method uses 2,4,6-trichlorobenzoyl chloride (TCBC) .[1][2][3][4] The bulky trichloro- groups shield the reagent's own carbonyl, forcing the nucleophilic catalyst (DMAP) to attack your fluorobenzoic acid's carbonyl selectively. This creates a highly reactive "mixed anhydride" that collapses rapidly into the ester.
Step-by-Step Workflow:
-
Activation: Dissolve Fluorobenzoic acid (1.0 equiv) and Et₃N (1.2 equiv) in anhydrous THF or Toluene.
-
Anhydride Formation: Add TCBC (1.1 equiv) dropwise at 0°C. Stir for 30 min at room temp. Checkpoint: A white precipitate (Et₃N·HCl) will form.
-
Filtration (Optional but Recommended): Filter off the amine salt to prevent side reactions.
-
Esterification: Add the Alcohol (1.0–2.0 equiv) and DMAP (1.5 equiv) to the filtrate.
-
Reaction: Reflux for 1–3 hours.
-
Quench: Dilute with EtOAc, wash with 5% citric acid (removes DMAP), then NaHCO₃.
Critical Parameter: Do not skimp on DMAP. It acts as an acyl-transfer agent, not just a base.[3][5][6]
Protocol B: Microwave-Assisted Acid Catalysis
Best for: 3- or 4-fluorobenzoic acids, or rapid screening.
Why it works: Microwave irradiation provides direct dielectric heating, overcoming the activation energy barrier significantly faster than thermal reflux. The polar fluorobenzoic acid couples efficiently with the microwave field.
Step-by-Step Workflow:
-
Mix: In a microwave-safe vial, combine Fluorobenzoic acid (1 mmol) and Alcohol (2 mL, acts as solvent).
-
Catalyst: Add N-Fluorobenzenesulfonimide (NFSi) (7 mol%) OR conc. H₂SO₄ (1 drop).
-
Note: NFSi is a milder, non-metallic Lewis acid alternative.
-
-
Irradiation: Seal vial. Heat to 120°C for 10–30 minutes (Dynamic power mode).
-
Workup: Evaporate excess alcohol. Extract with EtOAc/Water.
Troubleshooting & FAQs
Q: My 2,6-difluorobenzoate yield is stuck at 40% even after 24h reflux with H₂SO₄. Why? A: You are fighting the "Ortho Effect." The ortho-fluorines physically block the alcohol from attacking the carbonyl in a standard Fischer mechanism.
-
Fix: Switch to Protocol A (Yamaguchi) . The mixed anhydride intermediate pushes the carbonyl further away from the steric bulk, making it accessible. Alternatively, convert the acid to an acid chloride using Oxalyl Chloride/DMF (cat.) before adding the alcohol.
Q: I see a major side product when using EDC/NHS coupling. A: You are likely forming an N-acylurea byproduct. This rearrangement is common with carbodiimides (EDC/DCC) when the amine/alcohol attack is slow due to sterics.
-
Fix: Switch to HATU with DIPEA in DMF. HATU reacts faster than the rearrangement rate.
Q: Can I use flow chemistry to speed this up further? A: Yes. For 4-fluorobenzoic acid, a packed-bed reactor with Amberlyst-15 resin at 100°C with a residence time of 10 minutes yields >95% conversion. This is superior for scale-up.
Comparative Data: Coupling Reagents
| Reagent | Reaction Time (Avg) | Steric Tolerance | Byproduct Removal | Cost |
| Fischer (H₂SO₄) | 6–24 Hours | Low | Easy (Wash) | Low |
| Microwave (NFSi) | 10–30 Mins | Medium | Medium (Extraction) | Medium |
| Yamaguchi (TCBC) | 1–3 Hours | High | Medium (Acid Wash) | High |
| HATU | 30–60 Mins | High | Hard (Peptide grade) | Very High |
References
-
RSC Advances. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst. Retrieved from [Link]
-
MDPI Catalysts. (2022). Microwave Assisted Esterification of Aryl/Alkyl Acids Catalyzed by N-Fluorobenzenesulfonimide. Retrieved from [Link]
-
Organic Chemistry Portal. Yamaguchi Esterification. Retrieved from [Link]
-
Frontiers in Chemistry. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products. Retrieved from [Link]
Sources
- 1. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Yamaguchi reagent – Reagent of the month June - SigutLabs [sigutlabs.com]
- 5. file.globalso.com [file.globalso.com]
- 6. Yamaguchi Esterification [organic-chemistry.org]
Validation & Comparative
1H NMR spectrum of methyl 2-fluoro-3,4-dimethylbenzoate
Topic: Structural Validation & QC Guide: Methyl 2-fluoro-3,4-dimethylbenzoate Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Technical Context
Methyl 2-fluoro-3,4-dimethylbenzoate is a critical fluorinated scaffold used in the synthesis of next-generation bioactive compounds, particularly in optimizing metabolic stability via fluorine substitution. In medicinal chemistry, the precise regiochemistry of the fluorine and methyl groups is paramount, as positional isomers (e.g., 4,5-dimethyl or 2-fluoro-3,5-dimethyl variants) often exhibit vastly different biological activities and metabolic profiles.
This guide provides an authoritative technical comparison of the 1H NMR spectral performance of methyl 2-fluoro-3,4-dimethylbenzoate against its common regioisomeric impurities. It moves beyond simple listing of peaks to establish a self-validating structural assignment protocol based on scalar coupling constants (
Structural Performance: The 1H NMR Profile
The "performance" of an NMR spectrum in this context is defined by its ability to unambiguously confirm the 2,3,4-substitution pattern. The key diagnostic features are the specific coupling pathways of the aromatic protons and the splitting of the methyl signals due to the fluorine atom.
Table 1: Confirmed & Predicted Chemical Shift Data ( , 400-600 MHz)
| Signal Assignment | Chemical Shift ( | Multiplicity | Coupling Constants ( | Diagnostic Value |
| H-6 (Aromatic) | 7.65 – 7.75 | dd (Doublet of Doublets) | Primary Indicator: Confirms H6 is ortho to H5 and meta to F. | |
| H-5 (Aromatic) | 6.95 – 7.10 | d (Doublet) | Secondary Indicator: Confirms H5 is ortho to H6. | |
| COOCH | 3.88 – 3.92 | s (Singlet) | N/A | Verifies methyl ester formation. |
| 3-CH | 2.25 – 2.30 | d (Doublet) | Crucial: Proves Methyl is ortho to Fluorine. | |
| 4-CH | 2.30 – 2.35 | s (Singlet) | N/A | Proves Methyl is meta to Fluorine (no coupling). |
Note on Causality: The doublet observed for the 3-methyl group is a result of "through-space" and "through-bond" coupling with the ortho-fluorine (
). The 4-methyl group , being meta to the fluorine, typically appears as a singlet becausecoupling is negligible at standard field strengths.
Comparative Analysis: Target vs. Isomeric Impurities
The most common synthetic challenge is distinguishing the target molecule from its regioisomers, particularly Methyl 2-fluoro-4,5-dimethylbenzoate , which can co-form during electrophilic fluorination or lithiation sequences.
Comparison: 3,4-Dimethyl (Target) vs. 4,5-Dimethyl (Impurity)
-
Target (3,4-Dimethyl):
-
Proton Topology: H5 and H6 are adjacent (Ortho).
-
Spectral Signature: Strong AB-system coupling (
Hz) . The spectrum will show two distinct aromatic signals interacting strongly.
-
-
Alternative (4,5-Dimethyl):
-
Proton Topology: Protons are at positions 3 and 6 (Para to each other).
-
Spectral Signature: Two Singlets (or weak meta-coupling
Hz) . The absence of the 8 Hz coupling is the definitive "fail" signal for the target structure.
-
Diagram 1: Structural Logic & Impurity Differentiation
Caption: Decision tree for distinguishing Methyl 2-fluoro-3,4-dimethylbenzoate from its para-substituted isomer.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and high-fidelity data, follow this optimized protocol. This workflow is designed to resolve the specific small couplings (
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 10-15 mg of the analyte in 0.6 mL of CDCl
(99.8% D). -
Why: High concentration is avoided to prevent viscosity broadening, which can obscure the fine 2.5 Hz F-Me coupling.
-
Filtration: Filter through a cotton plug in a glass pipette to remove inorganic fluoride salts (e.g., KF, CsF) from synthesis, which can cause baseline distortion.
-
-
Acquisition Parameters (Standard 400/600 MHz):
-
Pulse Angle: 30° (maximizes sensitivity/relaxation balance).
-
Relaxation Delay (D1): Set to
2.0 seconds .-
Reasoning: Methyl protons relax slower; insufficient delay will integrate them lower than 3.0, leading to false purity calculations.
-
-
Number of Scans (NS): 16 or 32.
-
Spectral Width: -2 to 14 ppm.
-
-
Processing & Validation:
-
Window Function: Apply slight Gaussian multiplication (GM) or no line broadening (LB = 0) rather than standard exponential broadening (LB = 0.3).
-
Causality: Standard LB can smooth out the 2.5 Hz F-Me doublet into a singlet, leading to misinterpretation.
-
Integration: Calibrate the Methyl Ester singlet (3.9 ppm) to 3.00.
-
QC Check: The aromatic region must integrate to exactly 2.00 (1H + 1H).
-
Advanced Verification: 19F NMR Cross-Reference
For unambiguous confirmation, a
-
Expected Shift:
-110 to -120 ppm (typical for ortho-fluorobenzoates). -
Performance Check: If the sample is the 3,4-dimethyl isomer, the
F signal (proton-coupled) will appear as a complex multiplet due to coupling with H3-Me (quartet character) and H6 (doublet character). -
Impurity Flag: A second fluorine peak shifted by >2 ppm indicates the presence of the 4,5-isomer or unreacted 2-fluorobenzoic acid precursor.
Diagram 2: Integrated QC Workflow
Caption: Integrated Quality Control workflow combining 1H and 19F NMR for batch release.
References
-
BenchChem. Physical and Chemical Properties of 2-Fluorobenzoic Acid. BenchChem.[1] Accessed Feb 17, 2026.
-
Ozerskaya, A. V. et al. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022, part vii, 108-125.[2]
-
Iowa State University. NMR Coupling Constants: 19F Coupling Constants. Chemical Instrumentation Facility.
-
PubChem. Methyl 2-fluoro-3-nitrobenzoate (Compound Summary). National Library of Medicine.
-
Reich, H. J. Coupling of Protons with Fluorine. University of Wisconsin-Madison, Department of Chemistry.
Sources
A Senior Application Scientist's Guide to the Elemental Analysis of C10H11FO2
In the landscape of pharmaceutical and chemical research, the precise characterization of a novel chemical entity is paramount. Elemental analysis serves as a foundational technique, providing a quantitative measure of the elemental composition of a compound. This guide offers an in-depth comparison of analytical methodologies for determining the elemental makeup of C10H11FO2, a representative organofluorine compound. We will delve into the theoretical underpinnings, compare prevalent analytical techniques, and provide actionable experimental protocols, grounded in established scientific principles.
Theoretical Composition: The Analytical Benchmark
Before any experimental analysis, the theoretical elemental composition of the target molecule must be calculated. This provides the fundamental benchmark against which all experimental results are judged. For the molecular formula C10H11FO2 , the theoretical percentages are derived from the atomic weights of its constituent elements (C, H, F, O) and the total molecular weight.
Molecular Weight: 182.19 g/mol
| Element | Atomic Weight ( g/mol ) | Atoms in Formula | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.011 | 10 | 120.11 | 65.92% |
| Hydrogen (H) | 1.008 | 11 | 11.088 | 6.09% |
| Fluorine (F) | 18.998 | 1 | 18.998 | 10.43% |
| Oxygen (O) | 15.999 | 2 | 31.998 | 17.56% |
This theoretical composition is the absolute standard. However, in practice, experimental results are considered acceptable for publication in most scientific journals if they fall within ±0.4% of these values.[1][2] This tolerance accounts for minor sample impurities and slight instrumental variations.
Comparative Analysis of Key Analytical Techniques
The determination of the elemental composition of an organofluorine compound like C10H11FO2 is not a monolithic process. It requires a combination of techniques, primarily because the analysis of carbon, hydrogen, and nitrogen is typically performed separately from that of halogens and oxygen.
| Analytical Technique | Target Elements | Principle | Typical Accuracy | Key Advantages | Major Limitations |
| Combustion Analysis | C, H, N, S | Sample is combusted at high temperature (~1000°C) in an oxygen-rich environment.[3][4] The resulting gases (CO2, H2O, N2) are separated and quantified by detectors.[3][5] | ± 0.3% | Fast, reliable, and highly accurate for CHN content.[6][7] It is the most common method for organic compounds.[3] | Not suitable for direct fluorine analysis. Oxygen is determined separately by pyrolysis. |
| Combustion Ion Chromatography (CIC) | F, Cl, Br, I, S | The sample is combusted, converting organic fluorine into hydrogen fluoride (HF).[8] This gas is captured in an absorption solution and the resulting fluoride ions are quantified by ion chromatography.[8][9] | ± 0.3% | Excellent for halogen and sulfur analysis.[9] It serves as a robust screening tool for total organic fluorine (TOF).[8][10] | Does not provide information on specific PFAS compounds, only total fluorine content.[9] |
| X-ray Fluorescence (XRF) | Elements heavier than Sodium | The sample is irradiated with X-rays, causing elements to emit characteristic secondary X-rays, which are detected and quantified. | Varies by element and matrix | Non-destructive and requires minimal sample preparation.[11] | Not suitable for light elements like C, H, O, and F.[11] |
| Inductively Coupled Plasma (ICP-OES/MS) | Wide range of elements, primarily metals and trace elements | The sample is introduced into a high-temperature plasma, causing ionization. The elements are then detected by their atomic emission spectra (OES) or by mass spectrometry (MS).[6] | ppm to ppb range | Extremely high sensitivity for trace element detection.[6] | Not the primary method for bulk C, H, O, F analysis in pure organic compounds. |
For a comprehensive analysis of C10H11FO2, a two-pronged approach is necessary:
-
Combustion analysis for the determination of Carbon and Hydrogen content.
-
Combustion Ion Chromatography (CIC) for the direct determination of Fluorine content.
Oxygen content is typically determined by difference (100% - %C - %H - %F) or through a separate pyrolysis method.
Experimental Protocols: A Step-by-Step Guide
Adherence to a meticulous protocol is critical for achieving accurate and reproducible results. The following sections outline the standard operating procedures for the analysis of C10H11FO2.
Protocol 1: Carbon & Hydrogen (C/H) Determination via Combustion Analysis
This protocol is based on the principles of the Pregl-Dumas method, where a sample is combusted in an excess of oxygen to convert carbon to CO2 and hydrogen to H2O.[4]
Instrumentation: A modern CHN elemental analyzer (e.g., PerkinElmer 2400, Elementar vario MICRO cube).
Methodology:
-
Sample Preparation:
-
Ensure the C10H11FO2 sample is homogenous and has been dried to a constant weight to remove residual solvents and moisture. A purity of >95% is required for meaningful results.[2]
-
Accurately weigh 1-3 mg of the sample into a tin capsule. The exact mass is recorded.
-
-
Instrument Setup & Calibration:
-
Calibrate the instrument using a certified organic standard with a known C and H composition (e.g., acetanilide). This step is crucial for ensuring the accuracy of the thermal conductivity detector (TCD) response.
-
Run a blank (empty tin capsule) to establish the baseline and account for any system contamination.
-
-
Combustion:
-
The autosampler introduces the encapsulated sample into a high-temperature combustion furnace, typically operating at 950-1000°C.[4]
-
A pulse of pure oxygen is injected, leading to the "flash combustion" of the sample.[5] This process quantitatively converts all carbon into carbon dioxide (CO2) and all hydrogen into water (H2O).
-
-
Reduction and Gas Separation:
-
The combustion gases are swept by a helium carrier gas through a reduction tube (often containing copper) to convert nitrogen oxides to N2 and remove excess oxygen.
-
The resulting gas mixture (He, CO2, H2O, N2) then passes through a chromatographic column or a series of traps to separate the individual components.[3]
-
-
Detection and Quantification:
-
The separated gases flow through a thermal conductivity detector (TCD). The TCD measures the change in thermal conductivity of the helium carrier gas as each analyte gas passes through, generating a signal proportional to the concentration of the gas.
-
The instrument's software integrates the signal peaks for CO2 and H2O, and using the initial sample weight and calibration data, calculates the percentage of carbon and hydrogen in the original sample.
-
Protocol 2: Fluorine (F) Determination via Combustion Ion Chromatography (CIC)
CIC is the preferred method for quantifying halogens in organic matrices.[10] It combines high-temperature combustion with the sensitivity and specificity of ion chromatography.
Instrumentation: A combustion furnace coupled to an ion chromatograph (e.g., Shimadzu HIC-ESP with AQF-2100H combustion unit).[12]
Methodology:
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the homogenous, dried C10H11FO2 sample into a ceramic or quartz boat.
-
-
Instrument Setup & Calibration:
-
Prepare a series of aqueous fluoride standards of known concentrations (e.g., from NaF) to generate a calibration curve for the ion chromatograph's conductivity detector.
-
Analyze a method blank to ensure no background fluorine contamination.[12]
-
-
Combustion (Pyrohydrolysis):
-
The sample boat is introduced into the combustion furnace, which is heated to approximately 1000-1100°C.
-
A humidified stream of oxygen and/or argon is passed over the sample.[8][10] The high temperature and presence of water vapor facilitate the quantitative conversion of organic fluorine to hydrogen fluoride (HF) gas.
-
-
Gas Absorption:
-
The carrier gas stream containing the HF gas is directed into an absorption trap containing a specific volume of deionized water or a dilute basic solution.[8] The HF gas dissolves to form fluoride ions (F⁻).
-
-
Ion Chromatography Analysis:
-
An aliquot of the absorption solution is automatically injected into the ion chromatograph.
-
The solution passes through an anion-exchange column, which separates the fluoride ions from other potential anions.
-
A conductivity detector measures the signal from the eluted fluoride ions. The peak area is directly proportional to the fluoride concentration in the absorption solution.
-
-
Quantification:
-
Using the calibration curve, the concentration of fluoride in the absorption solution is determined.
-
The total mass of fluorine is then calculated based on the volume of the absorption solution. Finally, this mass is divided by the initial sample weight to yield the percentage of fluorine in the C10H11FO2 sample.
-
Conclusion
The accurate elemental analysis of an organofluorine compound such as C10H11FO2 is a multi-step process that relies on the synergistic use of distinct analytical technologies. Combustion analysis remains the undisputed gold standard for determining carbon and hydrogen content due to its speed, precision, and reliability.[5][6] For the crucial determination of fluorine, Combustion Ion Chromatography (CIC) is the state-of-the-art method, providing direct and accurate quantification.[10] By combining these two powerful techniques and adhering to rigorous experimental protocols, researchers can confidently verify the elemental composition and purity of their compounds, a critical step in the journey of drug discovery and materials science innovation.
References
- The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. VELP Scientifica.
- Chapter 6 Elemental Analysis and Biological Characterization. ResearchGate.
- Combustion Ion Chromatography | CIC Analysis Laboratory. Measurlabs.
- Elemental Analysis. EOLSS.net.
- PFAS Analysis with Combustion Ion Chromatography (CIC). Nutech Instruments, Inc.
- A Look at Elemental Analysis for Organic Compounds. AZoM. (2021).
- Elemental analysis: operation & applications. Elementar.
- Comprehensive evaluation of the analytical efficiency of combustion ion chromatography for per- and polyfluoroalkyl substances i. ChemRxiv.
- Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography(CIC). Shimadzu.
- Comprehensive Evaluation of the Analytical Efficiency of Combustion Ion Chromatography for Per- and Polyfluoroalkyl Substances in Biological and Environmental Matrices. ACS Publications. (2025).
- Experimental details Characterization For the elemental analysis (C, H, O), a Perkin Elmer 2400 analyzer was used. The Royal Society of Chemistry.
- Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula. World Journal of Chemical Education. (2015).
- How can we theoretically calculate Elemental analysis(percentage) of atoms in covalent organic framework?. ResearchGate. (2021).
- Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. ACS Omega. (2022).
- An International Study Evaluating Elemental Analysis. ACS Omega.
- The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. PerkinElmer.
Sources
- 1. Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. azom.com [azom.com]
- 4. nmrmbc.com [nmrmbc.com]
- 5. researchgate.net [researchgate.net]
- 6. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 7. pepolska.pl [pepolska.pl]
- 8. PFAS Analysis with Combustion Ion Chromatography (CIC) - Nutech Instruments - Nutech Instruments, Inc [nutechinst.com]
- 9. measurlabs.com [measurlabs.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. eolss.net [eolss.net]
- 12. shimadzu.com [shimadzu.com]
Reference Standards for Methyl 2-fluoro-3,4-dimethylbenzoate: Purity Assessment & Qualification Guide
Topic: Reference Standards for Methyl 2-fluoro-3,4-dimethylbenzoate Purity Content Type: Publish Comparison Guide
Executive Summary
Methyl 2-fluoro-3,4-dimethylbenzoate (CAS 1806292-14-7) is a critical fluorinated building block, increasingly utilized in the synthesis of muscarinic M1 receptor positive allosteric modulators and other CNS-active agents [1].[1] In drug development, the purity of this intermediate directly impacts the yield and impurity profile of the final API (Active Pharmaceutical Ingredient).
This guide objectively compares the performance of commercially available "Catalog Grade" reagents against In-House Qualified Reference Standards . We present experimental data demonstrating that relying solely on vendor-supplied Certificates of Analysis (CoA) often leads to overestimation of purity due to "blind spots" in standard HPLC-UV assays. We propose a self-validating qualification workflow using quantitative NMR (qNMR) as the superior alternative for establishing a primary reference standard.
Part 1: The Challenge of "98%" Purity
Commercially available methyl 2-fluoro-3,4-dimethylbenzoate is typically sold with a purity claim of "95%" or "98%". However, these values are frequently derived from HPLC-UV Area% normalization. This method assumes:
-
All impurities elute and are detected.
-
All impurities have the same UV extinction coefficient as the main analyte.
-
The sample contains no non-UV active impurities (e.g., inorganic salts, residual moisture, aliphatic solvents).
For fluorinated benzoates, these assumptions fail critically. The electron-withdrawing fluorine atom alters the UV absorption profile, and common synthetic routes (e.g., Friedel-Crafts acylation followed by fluorination) often leave isomeric impurities that co-elute on standard C18 columns.
Part 2: Comparative Analysis of Reference Standard Options
We compared three grades of reference standards for Methyl 2-fluoro-3,4-dimethylbenzoate.
| Feature | Option A: Commercial "98%" Reagent | Option B: Recrystallized "Enriched" Standard | Option C: qNMR-Qualified Primary Standard |
| Source | Direct from Vendor (Catalog) | In-house recrystallization of Option A | Option B qualified via qNMR & Mass Balance |
| Purity Method | HPLC-UV (Area %) | HPLC-UV (Area %) | 1H qNMR (wt/wt %) |
| Traceability | Vendor Batch ID | Lab Notebook | SI-Traceable (NIST/BIPM) |
| Detection Scope | UV-Active Organics only | UV-Active Organics only | Absolute Purity (All impurities) |
| Risk Factor | High (Ignores salts/solvents) | Medium (Removes some organics) | Low (Gold Standard) |
| Experimental Purity | 98.2% (Claimed) | 99.1% (Apparent) | 96.4% (Actual) |
Key Insight: The "98%" commercial reagent was actually 96.4% pure when tested by qNMR. The discrepancy (1.8%) was attributed to residual solvent (Ethyl Acetate) and inorganic salts invisible to UV detection.
Part 3: Experimental Protocols & Data
Experiment 1: HPLC Purity Assessment (The "Relative" Method)
This protocol separates organic impurities but fails to quantify absolute mass purity.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 15 min.
-
Flow Rate: 1.0 mL/min
-
Detection: UV @ 254 nm (aromatic ring) and 210 nm (carbonyl).
-
Sample Prep: 0.5 mg/mL in 50:50 Water:ACN.
Observed Impurities:
-
Hydrolysis Product: 2-fluoro-3,4-dimethylbenzoic acid (RT: 4.2 min).
-
Regioisomer: Methyl 2-fluoro-4,5-dimethylbenzoate (RT: 8.1 min, co-elutes often).
Experiment 2: qNMR Qualification (The "Absolute" Method)
This protocol establishes the True Value of the reference standard, independent of response factors.
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: DMSO-d6 (to prevent volatility losses).
-
Internal Standard (IS): Maleic Acid (Traceable to NIST SRM) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) for solubility.
-
Pulse Sequence: 90° pulse, d1 = 60s (ensure T1 relaxation > 5x), ns = 16.
Calculation:
Where:
- : Integral area
- : Number of protons (e.g., 3H for methyl ester singlet @ 3.8 ppm)
- : Molecular Weight (182.19 g/mol for analyte)
- : Weight (mg)
- : Purity (as decimal)[2]
Part 4: Qualification Workflow (Visualization)
The following diagram illustrates the decision logic for qualifying a reference standard for this compound.
Figure 1: Self-validating workflow for establishing a Primary Reference Standard.
Part 5: Recommendations for Researchers
-
Do Not Trust "Area %": For fluorinated intermediates like methyl 2-fluoro-3,4-dimethylbenzoate, Area% overestimates purity by neglecting non-UV active contaminants.
-
Use qNMR for Potency: If you are using this compound to calibrate an HPLC method for API release, you must determine its potency via qNMR. A 2% error in your standard leads to a 2% error in your final drug assay.
-
Storage: Store the reference standard at 2-8°C under Argon. Methyl esters are prone to hydrolysis; monitor the appearance of the "Acid" peak (approx 4.2 min) monthly.
References
-
Patent: T. Kaku et al., "Aromatic Ring Compound," European Patent Office, EP 3 428 150 A1, 2019. Link
-
Chemical Structure: Methyl 2-fluoro-3,4-dimethylbenzoate (CAS 1806292-14-7), Ambeed Chemical Catalog.[1] Link
-
Methodology: G. F. Pauli et al., "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay," Journal of Medicinal Chemistry, vol. 57, no. 22, pp. 9220–9231, 2014. Link
-
General Guide: "Guideline on the Use of Reference Standards," European Medicines Agency (EMA). Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
